

# A Comparative Guide to FAPI-2 Imaging Studies: A Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of Fibroblast Activation Protein Inhibitor (FAPI)-2 imaging studies, offering an objective comparison of its performance with other alternatives, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the realms of oncology, immunology, and fibrosis research.

### I. Quantitative Data Summary

The following tables summarize key quantitative data from various FAPI imaging studies, providing a comparative overview of diagnostic accuracy, Standardized Uptake Values (SUV), and Target-to-Background Ratios (TBR).

## Table 1: Diagnostic Accuracy of FAPI PET/CT in Various Cancers (Patient-Based Analysis)



| Cancer Type                        | Pooled<br>Sensitivity<br>(95% CI) | Pooled<br>Specificity<br>(95% CI) | Comparator         | Key Findings                                                                                                  |
|------------------------------------|-----------------------------------|-----------------------------------|--------------------|---------------------------------------------------------------------------------------------------------------|
| Various Cancers<br>(Mixed Cohort)  | 0.99 (0.97 - 1.00)<br>[1][2]      | 0.87 (0.62 - 1.00)<br>[1][2]      | [18F]FDG<br>PET/CT | FAPI PET/CT demonstrates very high sensitivity for detecting a wide range of primary tumors.                  |
| Gastrointestinal<br>Cancers        | 1.00 (0.84 - 0.99)                | 0.54 (0.05 - 0.96)                | [18F]FDG<br>PET/CT | FAPI PET/CT shows significantly higher sensitivity for primary gastrointestinal lesions compared to [18F]FDG. |
| Ovarian Cancer<br>(Primary Tumor)  | 95%                               | 81%                               | [18F]FDG<br>PET/CT | Similar specificity but slightly higher sensitivity for FAPI in detecting primary ovarian tumors.             |
| Cervical Cancer<br>(Primary Tumor) | 96-100%                           | Not Reported                      | [18F]FDG<br>PET/CT | Both tracers show high detection rates for primary cervical cancer.                                           |

**Table 2: Diagnostic Accuracy of FAPI PET/CT for Metastases (Lesion-Based Analysis)** 



| Lesion Type                               | Pooled Sensitivity<br>(95% CI) | Comparator      | Key Findings                                                                                                                        |
|-------------------------------------------|--------------------------------|-----------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Nodal Metastases                          | 0.91 (0.81 - 0.96)             | [18F]FDG PET/CT | FAPI PET/CT has a higher sensitivity in detecting nodal metastases compared to [18F]FDG.                                            |
| Distant Metastases                        | 0.99 (0.96 - 1.00)             | [18F]FDG PET/CT | FAPI PET/CT<br>demonstrates superior<br>sensitivity for distant<br>metastases.                                                      |
| Peritoneal Metastases<br>(Ovarian Cancer) | 97%                            | [18F]FDG PET/CT | FAPI PET/CT shows significantly higher sensitivity for peritoneal metastases in ovarian cancer patients compared to [18F]FDG (70%). |

Table 3: Standardized Uptake Values (SUVmax) in FAPI PET/CT Across Different Cancers

| Cancer Type                                                                                   | Average SUVmax Range | Key Observations                                    |
|-----------------------------------------------------------------------------------------------|----------------------|-----------------------------------------------------|
| Sarcoma, Esophageal, Breast,<br>Cholangiocarcinoma, Lung<br>Cancer                            | >12                  | These cancers exhibit the highest FAPI uptake.      |
| Hepatocellular, Colorectal,<br>Head-Neck, Ovarian,<br>Pancreatic, Prostate Cancer             | 6 - 12               | Intermediate FAPI uptake is observed in this group. |
| Pheochromocytoma, Renal<br>Cell, Differentiated Thyroid,<br>Adenoid-Cystic, Gastric<br>Cancer | <6                   | These cancers show the lowest FAPI uptake.          |



### Table 4: Target-to-Background Ratio (TBR) Comparison

| [68Ga]Ga-FAPI tracers  Generally higher TBRs  Lower accumulation in non- target tissues like the brain and liver results in significantly higher image contrast. | FAPI Tracer           | Comparison with [18F]FDG | Key Advantage                                                    |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|--------------------------|------------------------------------------------------------------|
|                                                                                                                                                                  | [68Ga]Ga-FAPI tracers | Generally higher TBRs    | target tissues like the brain and liver results in significantly |

#### **II. Experimental Protocols**

A standardized experimental protocol is crucial for the reproducibility and comparison of FAPI imaging studies. Below is a generalized methodology compiled from a review of multiple studies.

#### A. Radiotracer Preparation

- Synthesis: FAPI tracers are typically labeled with Gallium-68 (68Ga) or Fluorine-18 (18F). For instance, [68Ga]Ga-FAPI-46 is synthesized using an automated module.
- Quality Control: High-performance liquid chromatography (HPLC) is employed to determine the radiochemical purity of the final product, ensuring it meets specifications for clinical use.

#### **B.** Patient Preparation

 Unlike [18F]FDG PET/CT, extensive patient preparation such as fasting is generally not required for FAPI PET/CT. Patients are typically advised to be well-hydrated.

#### C. Radiotracer Administration and Imaging

- Administered Activity:
  - For 68Ga-labeled FAPI tracers, the administered activity typically ranges from 100 to 200
     MBq.
  - For 18F-labeled FAPI tracers, the administered activity is generally higher, in the range of 185-300 MBq.
- Uptake Time:



- For 68Ga-labeled compounds, imaging is typically performed 20 to 60 minutes after injection. Some studies suggest that for [68Ga]Ga-FAPI-46, image acquisition can be as early as 10-30 minutes post-injection.
- For 18F-labeled compounds, a longer uptake time of 30 to 90 minutes is recommended.
- Image Acquisition:
  - PET/CT scans are acquired from the vertex to the mid-thigh.
  - Low-dose CT is used for attenuation correction and anatomical localization.

#### D. Data Analysis

- Tumor uptake is quantified using Standardized Uptake Values (SUV), specifically SUVmax and SUVmean.
- Target-to-background ratios (TBR) are calculated to assess image contrast.

## III. Mandatory VisualizationsA. FAPI Signaling and Tracer Interaction

The following diagram illustrates the fundamental principle of FAPI-based imaging. The FAPI radiotracer targets the Fibroblast Activation Protein (FAP), which is highly expressed on Cancer-Associated Fibroblasts (CAFs) within the tumor microenvironment.

FAPI Tracer targeting FAP on Cancer-Associated Fibroblasts.

#### B. Experimental Workflow of a FAPI PET/CT Study

This diagram outlines the typical workflow for a clinical FAPI PET/CT imaging study, from patient recruitment to final data analysis.





Click to download full resolution via product page

Typical workflow of a FAPI PET/CT imaging study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to FAPI-2 Imaging Studies: A Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#meta-analysis-of-fapi-2-imaging-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com